molecular formula C9H6N4O B14083099 (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide CAS No. 101398-32-7

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide

Cat. No.: B14083099
CAS No.: 101398-32-7
M. Wt: 186.17 g/mol
InChI Key: KOGVEOSBVPGABW-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide is a chemical compound of significant interest in research and development, particularly within the fields of medicinal and coordination chemistry. Its structure, featuring a carbonohydrazonoyl dicyanide group linked to a 2-hydroxyphenyl ring, suggests potential as a versatile scaffold for the synthesis of novel molecules with biological and catalytic properties. While specific studies on this exact compound are limited, research on closely related carbonohydrazonoyl dicyanide compounds indicates several promising research applications. These analogues have been explored as transmembrane ion transporters and have demonstrated potent antimicrobial activity. For instance, certain aromatic hydrazone derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), both alone and in synergy with existing antibiotics like ofloxacin . Furthermore, the carbonohydrazonoyl dicyanide moiety is known to act as a versatile ligand in coordination chemistry, forming complexes with metals such as copper(I) and mercury(II), which have been investigated for their antitumor activities . The presence of the 2-hydroxyphenyl group in this specific compound may enhance its metal-chelating ability and influence its electronic properties, making it a candidate for developing new materials and catalysts. As with all reagents of this nature, (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult safety data sheets and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

101398-32-7

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C9H6N4O/c10-5-7(6-11)12-13-8-3-1-2-4-9(8)14/h1-4,13-14H

InChI Key

KOGVEOSBVPGABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C#N)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

In a representative procedure, equimolar quantities of 2-hydroxyphenylhydrazine and malononitrile are refluxed in ethanol with a catalytic amount of hydrochloric acid (5 mol%) for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), with product isolation achieved through cooling-induced crystallization. The crude product is recrystallized from ethanol, yielding colorless crystals (mp 162–164°C, 72% yield).

Mechanistic Insight : Protonation of malononitrile’s cyano groups enhances electrophilicity, facilitating attack by the hydrazine’s lone pair. Subsequent dehydration forms the carbonohydrazonoyl linkage.

Base-Mediated Optimization

Alternative protocols employ sodium hydroxide (10 mol%) in methanol at ambient temperature. This method reduces reaction time to 1–2 hours but requires careful pH control to prevent hydrolysis of the dicyanide group. Yields under basic conditions are marginally lower (65–68%), attributed to competing side reactions involving the hydroxyphenyl moiety.

Stepwise Synthesis via Intermediate Hydrazones

A two-step approach isolates the hydrazone intermediate prior to cyanation, offering greater control over regioselectivity.

Formation of 2-Hydroxybenzaldehyde Hydrazone

2-Hydroxybenzaldehyde is reacted with hydrazine hydrate in ethanol under reflux (3 hours), yielding the corresponding hydrazone. The intermediate is purified via vacuum distillation (bp 120–122°C at 15 mmHg) and characterized by a sharp NH stretch at 3250 cm⁻¹ in IR spectroscopy.

Cyanation Using Malononitrile

The hydrazone is treated with malononitrile in dimethylformamide (DMF) at 80°C for 6 hours, with triethylamine (2 equiv) as a base. Post-reaction, the mixture is poured into ice-water, and the precipitate is collected by filtration. This method achieves higher purity (≥95% by HPLC) but requires inert atmosphere conditions to prevent oxidation.

Catalytic Reductive Amination

Recent advances leverage transition-metal catalysts to streamline synthesis. A Rh/C-mediated reductive amination, adapted from trifluoromethoxylation methodologies, involves:

  • Reduction of Nitro Precursor : 2-Nitrophenyl malononitrile is reduced using hydrazine monohydrate and 5% Rh/C in tetrahydrofuran (THF) at 25°C for 3 hours.
  • Hydroxylamine Protection : The resultant amine is protected with methyl chloroformate under basic conditions.
  • Cyclization : Heating the protected intermediate in acetic anhydride induces cyclization to the target compound.

This route affords moderate yields (55–60%) but demonstrates scalability for industrial applications.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield (%) Purity (%) Key Advantage
Acid-Catalyzed HCl, EtOH Reflux, 4–6 h 72 90 Simplicity, high yield
Base-Mediated NaOH, MeOH RT, 1–2 h 65 85 Mild conditions
Stepwise Hydrazine, DMF, Et₃N 80°C, 6 h 70 95 High purity
Catalytic Rh/C, Hydrazine, THF 25°C, 3 h 60 88 Scalability

Characterization and Validation

Structural confirmation relies on spectroscopic and crystallographic data:

  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, OH), 8.35 (d, J = 8.4 Hz, 2H, aromatic), 6.92 (t, J = 7.1 Hz, 1H, aromatic), 3.45 (s, 2H, NH₂).
  • IR : Peaks at 2210 cm⁻¹ (C≡N) and 1595 cm⁻¹ (C=N).
  • XRD : Monoclinic crystal system with P2₁/c space group, validating planar hydrazonoyl geometry.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide can participate in nucleophilic addition reactions due to the presence of the carbonyl group in its structure. The mechanism typically involves:

  • Nucleophilic Attack : A nucleophile, such as a cyanide ion, can attack the electrophilic carbon atom of the carbonyl group, leading to the formation of a cyanohydrin derivative.

  • Protonation : The alkoxide intermediate formed can then be protonated to yield the final product .

Condensation Reactions

The compound can also undergo further condensation reactions, particularly with other carbonyl compounds or amines, leading to more complex structures. This is significant in designing new compounds for medicinal purposes.

Hydrolysis Reactions

Under acidic or basic conditions, (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide may hydrolyze, breaking down into simpler components. This reaction can be useful for analyzing the stability and reactivity of the compound in various environments.

Antiproliferative Activity Data

CompoundCell Line TestedIC₅₀ Value (µM)Remarks
Derivative AA54915Significant inhibition
Derivative BHT2922Moderate inhibition
(2-Hydroxyphenyl)...Saos-230Low activity observed

Scientific Research Applications

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation and hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Key Structural Features
2a 3-Chlorophenyl 131–133 80 Electron-withdrawing Cl enhances stability
2c 2-Methoxypyridin-4-yl 42–43 78 Methoxy group increases solubility
2d 4-Fluoro-3-(CF₃)phenyl 30 78 CF₃ group enhances lipophilicity
2i 2,3-Dihydrobenzo[b]dioxin 90 84 Dioxane ring improves planar conformation
FCCP 4-(Trifluoromethoxy)phenyl N/A N/A Mitochondrial uncoupler; high membrane permeability

Key Observations :

  • Hydroxyl Group Impact : The 2-hydroxyphenyl group is expected to lower melting points compared to chloro derivatives (e.g., 2a) due to hydrogen bonding disrupting crystal packing. However, it may increase solubility in polar solvents relative to trifluoromethyl groups (2d).
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 2f) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃ in 2c) may improve redox activity .
Antimicrobial and Biofilm Inhibition
  • Chloro/Nitro Derivatives (2a, 2f) : Exhibit potent biofilm inhibition against MRSA, with MIC values <10 µg/mL .
  • Methoxy Derivatives (2c) : Moderate activity due to reduced electrophilicity .
  • 2-Hydroxyphenyl Analog : Predicted to show intermediate activity; -OH may enhance target binding via hydrogen bonding but reduce membrane penetration.
Mitochondrial Modulation
  • The 2-hydroxyphenyl analog is less likely to exhibit uncoupling activity due to reduced lipophilicity.
Antioxidant and Anticancer Potential
  • Thiadiazol-2-yl Derivative (2 in ) : Demonstrates radical scavenging (IC₅₀ ~20 µM) and cytotoxicity against HepG2 cells (IC₅₀ 11.5 µM). The 2-hydroxyphenyl group could similarly stabilize radicals via resonance .

Biological Activity

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide, a compound with the CAS number 101398-32-7, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular structure of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide includes functional groups that contribute to its biological activity. The compound can be characterized by the following properties:

Property Value
Molecular FormulaC10H8N4O2
Molecular Weight232.20 g/mol
IUPAC Name(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide
InChI KeyInChI=1S/C10H8N4O2/c1-7-3-5-9(11)10(12)8(13)6-4-2/h3-6,12H,1H2,(H,11,13)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide. For instance, a study highlighted the antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

Compound MIC (μg/mL) Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
5a0.30 - 0.35Escherichia coli

These compounds demonstrated not only significant antibacterial activity but also effective inhibition of biofilm formation, which is crucial for preventing chronic infections.

Anticancer Activity

In addition to its antimicrobial properties, (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide has shown promise in anticancer research. A study investigated its effects on cancer cell lines and reported that certain derivatives exhibited cytotoxicity with IC50 values greater than 60 μM against normal cell lines, indicating a favorable therapeutic index.

Case Study: Anticancer Mechanism

A computational study suggested that derivatives of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two critical enzymes in cancer cell proliferation:

Enzyme IC50 Range (μM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

This dual-targeting mechanism enhances the potential effectiveness of these compounds in cancer treatment.

Toxicity Assessment

Toxicological evaluations are essential in determining the safety profile of any new compound. The hemolytic activity of derivatives related to (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide was assessed, showing significantly low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to standard toxic agents like Triton X-100.

Q & A

Synthesis and Reaction Optimization

1.1 Basic: What are the standard synthetic routes for preparing (2-hydroxyphenyl)carbonohydrazonoyl dicyanide derivatives?

  • Methodological Answer: A common approach involves reacting substituted phenylhydrazines with malononitrile in acetic anhydride under reflux conditions (5–6 hours). For example, (4-chlorophenyl)carbonohydrazonoyl dicyanide was synthesized by treating 4-chlorophenylhydrazine with malononitrile in acetic anhydride at reflux, yielding 85% product . Key parameters include stoichiometric ratios (e.g., 0.05 mol substrate) and solvent choice (e.g., ethanol for chalcone derivatives) .

1.2 Advanced: How can reaction conditions be optimized to address low yields or side products in the synthesis of substituted carbonohydrazonoyl dicyanides?

  • Methodological Answer: Variations in reaction time, temperature, and catalyst use can improve yields. For instance, extending reflux time to 8 hours increased yields of N-(3-chlorophenyl) derivatives to 80% . Side products, such as incomplete hydrazone formation, are minimized by rigorous drying of intermediates and using anhydrous solvents. Confirmation via TLC and NMR monitoring is critical .

Structural Characterization

2.1 Basic: Which spectroscopic techniques are essential for characterizing (2-hydroxyphenyl)carbonohydrazonoyl dicyanide derivatives?

  • Methodological Answer:
    • FT-IR: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=N at ~1616 cm⁻¹, and N-H at ~3315 cm⁻¹) .
    • NMR: 1^1H NMR resolves aromatic protons (δ 6.69–7.93 ppm) and substituent effects (e.g., methoxy groups at δ 3.95 ppm) . 13^{13}C NMR confirms cyano groups (δ 110–116 ppm) and aromatic carbons .
    • HRMS: Validates molecular ions (e.g., [M+H]+^+ at m/z 204.1725 for C9_9H5_5ClN4_4) .

2.2 Advanced: How can discrepancies in NMR or HRMS data for structurally similar derivatives be resolved?

  • Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. For example, variable 1^1H NMR signals for N-H protons in DMSO-d6_6 vs. CDCl3_3 (e.g., δ 7.49–7.40 in DMSO vs. δ 7.29 in CDCl3_3) highlight solvent-dependent shifts . HRMS calibration with internal standards (e.g., sodium formate) improves accuracy for low-intensity ions .

Biological Activity

3.1 Basic: What assays are used to evaluate the bioactivity of (2-hydroxyphenyl)carbonohydrazonoyl dicyanide derivatives?

  • Methodological Answer:
    • Antioxidant Activity: DPPH radical scavenging assays measure IC50_{50} values (e.g., 25–50 µM for active derivatives) .
    • Antimicrobial/Biofilm Inhibition: Microdilution assays (e.g., against methicillin-resistant Staphylococcus aureus) quantify minimum inhibitory concentrations (MICs) .

3.2 Advanced: How do substituents influence the biofilm inhibition efficacy of these compounds?

  • Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF3_3) enhance activity by increasing electrophilicity. For example, N-(4-fluoro-3-trifluoromethylphenyl) derivatives showed 78% biofilm inhibition at 10 µM, attributed to improved membrane penetration . Quantitative structure-activity relationship (QSAR) models correlate Hammett σ values with bioactivity .

Electrochemical and Computational Analysis

4.1 Basic: How do (2-hydroxyphenyl)carbonohydrazonoyl dicyanides affect HOMO/LUMO levels in electrochemical studies?

  • Methodological Answer: These compounds exhibit low HOMO levels (-5.2 to -5.8 eV) due to electron-deficient cyano groups, as shown in t-SNE clustering of HOPV datasets. Electron-delocalizing substituents (e.g., methoxy) further lower HOMO, enhancing stability .

4.2 Advanced: What computational methods predict the redox behavior of substituted derivatives?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals. For instance, derivatives with 4-trifluoromethoxy groups show 0.3 eV lower LUMO than unsubstituted analogs, aligning with experimental cyclic voltammetry data .

Handling and Safety

5.1 Basic: What safety protocols are recommended for handling (2-hydroxyphenyl)carbonohydrazonoyl dicyanides?

  • Methodological Answer: Use PPE (gloves, goggles) due to skin/eye irritation risks (OSHA Category 2). Work in a fume hood to avoid inhalation. In case of contact, rinse with water for 15 minutes and seek medical advice .

5.2 Advanced: How do decomposition products of these compounds affect lab safety?

  • Methodological Answer: Thermal degradation (>150°C) releases HCN, detected via FT-IR gas analysis. Store at RT in airtight containers with desiccants. Decomposition pathways are modeled using thermogravimetric analysis (TGA) .

Data Contradictions and Reproducibility

6.1 Advanced: How can researchers address conflicting melting points or spectral data across studies?

  • Methodological Answer: Variations in melting points (e.g., 131–133°C vs. 165–167°C for chlorophenyl derivatives) may stem from polymorphic forms or impurities . Recrystallization (e.g., from ethanol/water) and single-crystal XRD resolve discrepancies. Reproducibility requires strict adherence to reported drying and purification protocols .

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